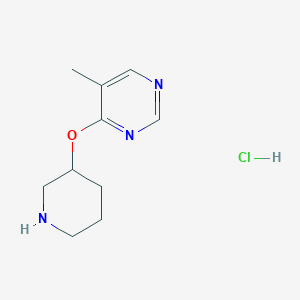

5-Methyl-4-(piperidin-3-yloxy)pyrimidinehydrochloride

Description

5-Methyl-4-(piperidin-3-yloxy)pyrimidine hydrochloride is a synthetic organic compound featuring a pyrimidine ring substituted with a methyl group at position 5 and a piperidin-3-yloxy moiety at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

5-methyl-4-piperidin-3-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-8-5-12-7-13-10(8)14-9-3-2-4-11-6-9;/h5,7,9,11H,2-4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHPRHFYRQDWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1OC2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(piperidin-3-yloxy)pyrimidinehydrochloride typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4,5-trichloropyrimidine with 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol at 80°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(piperidin-3-yloxy)pyrimidinehydrochloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: This is the primary reaction type used in its synthesis.

Oxidation and reduction: These reactions can modify the functional groups attached to the pyrimidine ring.

Substitution reactions: These can occur at different positions on the pyrimidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as DIPEA and solvents like isopropanol are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are typical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted pyrimidine derivatives.

Scientific Research Applications

Antitumor Activity

The compound has demonstrated promising antitumor properties across several cancer cell lines. Notably, it has shown efficacy in inhibiting the growth of breast cancer cell lines, such as MCF-7 and MDA-MB-231, with inhibitory concentrations (IC) significantly lower than those of standard chemotherapeutics like 5-Fluorouracil.

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5-Methyl-4-(piperidin-3-yloxy)pyrimidinehydrochloride | MCF-7 | 0.87 - 12.91 |

| MDA-MB-231 | 1.75 - 9.46 | |

| 5-Fluorouracil (5-FU) | MCF-7 | 17.02 |

| MDA-MB-231 | 11.73 |

The mechanism behind this activity involves the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase-9 in treated samples. Furthermore, this compound inhibits key signaling pathways related to tumor growth, particularly those associated with the epidermal growth factor receptor (EGFR) .

Neuropharmacological Effects

In addition to its antitumor effects, the compound has been investigated for its neuroprotective capabilities. It acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in neuronal cells—an important factor in conditions like Alzheimer's disease.

Table 2: AChE Inhibition Potency

| Compound | AChE Inhibition IC (µM) |

|---|---|

| This compound | Data not specified |

| Standard AChE inhibitors | Varies widely |

Studies have shown that this compound can enhance cognitive functions in animal models by increasing acetylcholine levels through AChE inhibition .

Antitumor Efficacy

In a controlled study using xenograft models, administration of this compound resulted in significant tumor size reduction compared to control groups. Histological analyses indicated increased apoptosis rates within tumor tissues .

Neuroprotective Effects

A study assessing cognitive function in mice treated with the compound showed improvements in memory retention tasks compared to untreated controls. Biochemical assays indicated elevated acetylcholine levels correlating with AChE inhibition .

Mechanism of Action

The mechanism of action of 5-Methyl-4-(piperidin-3-yloxy)pyrimidinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Notes

Data Limitations : Direct experimental data for 5-Methyl-4-(piperidin-3-yloxy)pyrimidine hydrochloride are unavailable in the provided evidence. Comparisons are extrapolated from structurally related compounds.

Regulatory and Safety Considerations: Piperidine derivatives often require stringent safety evaluations due to their biological activity. For example, 4-(Diphenylmethoxy)piperidine Hydrochloride mandates protective measures during handling, as noted in its SDS .

Biological Activity

5-Methyl-4-(piperidin-3-yloxy)pyrimidinehydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a piperidine moiety, which is known to influence its biological activity. The presence of the piperidine ring often enhances the lipophilicity and bioavailability of the compound, making it an attractive candidate for drug development.

Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors. The piperidine moiety is particularly noted for enhancing binding affinity and selectivity towards certain targets:

- Enzyme Inhibition : Piperidine derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .

- Anticancer Activity : Compounds structurally related to this compound have demonstrated anticancer properties, potentially through mechanisms involving apoptosis induction and cytotoxicity against various cancer cell lines .

Biological Activities

The biological activities of this compound include:

- Antitumor Effects : Studies have indicated that similar piperidine derivatives can induce apoptosis in cancer cells, suggesting potential use in cancer therapy .

- Neuroprotective Effects : By inhibiting cholinesterase enzymes, the compound may help in alleviating symptoms associated with Alzheimer's disease .

- Antimicrobial Activity : Research has shown that piperidine-containing compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Inhibits AChE and BuChE | |

| Antimicrobial | Effective against bacteria such as MRSA and E. coli |

Case Study: Anticancer Properties

A study conducted on piperidine derivatives suggested enhanced cytotoxicity compared to standard chemotherapeutic agents. The research utilized a FaDu hypopharyngeal tumor cell model, demonstrating that these compounds could effectively induce cell death through apoptosis pathways .

Case Study: Neuroprotective Effects

Another significant study focused on the inhibition of cholinesterase enzymes by piperidine derivatives. The results indicated that these compounds could improve cognitive function in animal models by preventing the breakdown of acetylcholine, thereby enhancing neurotransmission .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-4-(piperidin-3-yloxy)pyrimidine hydrochloride, and how can intermediates be characterized?

- Methodology : Synthesis typically involves coupling piperidin-3-ol derivatives with halogenated pyrimidine precursors under basic conditions (e.g., NaOH in dichloromethane) . Key intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine are purified via column chromatography and validated using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Data Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC with UV detection at 254 nm .

Q. How should researchers address discrepancies in spectroscopic data for piperidine-pyrimidine derivatives?

- Approach : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs or ChemDraw). For example, piperidinyl protons often appear as multiplet clusters between δ 1.5–3.5 ppm, while pyrimidine protons resonate near δ 8.0–9.0 ppm . Discrepancies in coupling constants may indicate conformational isomerism, requiring variable-temperature NMR studies .

Q. What safety protocols are critical when handling hydrochloride salts of piperidine-pyrimidine compounds?

- Guidelines : Use fume hoods, nitrile gloves, and eye protection. For inhalation exposure, relocate to fresh air and monitor for respiratory distress . Hydrochloride salts may release HCl vapor upon decomposition; neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of the piperidine ring in 5-Methyl-4-(piperidin-3-yloxy)pyrimidine?

- Design : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C or RuPhos) for cross-coupling reactions. Computational modeling (DFT) predicts steric and electronic effects at the piperidine N- and O-positions . For example, bulky ligands favor O-alkylation over N-alkylation .

- Data Analysis : Compare yields and selectivity ratios (HPLC-MS) under varying temperatures (25°C vs. 80°C) .

Q. What strategies resolve contradictions in biological activity data for structurally analogous compounds?

- Case Study : If 5-Methyl-4-(piperidin-3-yloxy)pyrimidine shows inconsistent IC₅₀ values in kinase assays, validate via orthogonal assays (e.g., SPR vs. fluorescence polarization). Adjust buffer pH to account for hydrochloride salt solubility differences .

- Statistical Tools : Apply ANOVA to compare batch-to-batch variability or use Bayesian modeling to reconcile conflicting datasets .

Q. How can computational methods enhance the design of derivatives targeting specific receptors?

- Workflow :

Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (e.g., kinases or GPCRs).

Optimize piperidine-pyrimidine scaffolds for π-π stacking (pyrimidine ring) and hydrogen bonding (piperidinyl oxygen) .

Validate predictions with SPR binding assays .

- Example : Derivatives with 4-methoxyphenyl sulfonyl groups show enhanced affinity due to hydrophobic pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.